molecular formula C15H20O7 B1680480 Sachaliside CAS No. 132294-76-9

Sachaliside

Cat. No.: B1680480
CAS No.: 132294-76-9
M. Wt: 312.31 g/mol
InChI Key: CNNXMGXBAZQZDE-HHMSBIESSA-N
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Description

Sachaliside is a phenylpropanoid compound isolated from the rhizome of Pinellia ternata, a traditional Chinese medicinal plant. It is known for its various biological activities, including anti-inflammatory and anticancer properties .

Mechanism of Action

Target of Action

Sachaliside, also known as this compound 1, primarily targets tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

This compound 1 interacts with its target by inhibiting the production of TNF-alpha in peritoneal macrophages stimulated with lipopolysaccharide (LPS) . This interaction results in a decrease in inflammation, as TNF-alpha is a key mediator of inflammatory responses.

Biochemical Pathways

It is known that tnf-alpha, the primary target of this compound, plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . By inhibiting TNF-alpha production, this compound may affect these processes and their downstream effects.

Pharmacokinetics

These properties play a crucial role in the bioavailability of a compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of TNF-alpha, a key mediator of inflammatory responses, this compound can potentially alleviate inflammatory conditions . It has also been tested for its cytotoxic potential against a human lung cancer cell line (H1299) .

Action Environment

It is known that environmental factors can significantly influence the effectiveness of many compounds

Biochemical Analysis

Biochemical Properties

Sachaliside 1 interacts with various biomolecules, contributing to its biochemical properties. It has been found to have inhibitory effects on tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice stimulated with lipopolysaccharide (LPS) .

Cellular Effects

This compound 1 has been shown to have significant effects on various types of cells. For instance, it does not show a significant cytotoxic activity, indicating that flavonoid compounds are responsible for the cytotoxic effects of S .

Molecular Mechanism

It is known to inhibit TNF-alpha production in peritoneal macrophages of mice stimulated with LPS . This suggests that this compound 1 may exert its effects at the molecular level through enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sachaliside can be synthesized through the extraction of Pinellia ternata rhizomes. The process involves the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of phenylpropanoids. The mobile phase typically consists of methanol, acetonitrile, water, and phosphoric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pinellia ternata rhizomes. The rhizomes are processed to isolate phenylpropanoids, including this compound, using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Sachaliside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically use nucleophiles like halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Sachaliside has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXMGXBAZQZDE-HHMSBIESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132294-76-9
Record name Sachaliside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SACHALISIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Sachaliside?

A1: this compound is a phenolic glycoside. Its structure consists of a glucose moiety linked to a phenylpropanoid aglycone.

  • Molecular Formula: C21H28O10 [, ]
  • Molecular Weight: 440.44 g/mol []

Q2: Where has this compound been discovered in nature?

A2: this compound was first isolated from the bark of Salix sachalinensis. [] It has also been found in other plant species, including Rhodiola rosea, both in the differentiated plant and in callus cultures. [] Researchers have also identified this compound in the ethanolic extract of Brassica rapa flowers. []

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound has shown inhibitory activity against α-glucosidase with an IC50 value of 46.91 μM. [] This suggests potential applications in managing conditions like type 2 diabetes, although further research is needed.

Q4: Has this compound been investigated for its anti-inflammatory properties?

A4: While not explicitly stated in the provided abstracts, research on the fresh rhizome of Pinellia ternata identified this compound as one of the constituents. This study found that this compound exhibited an 82.7% inhibition against TNF-alpha production in LPS-stimulated murine peritoneal macrophages at a concentration of 10-5 mol L-1 in vitro. [] This suggests potential anti-inflammatory effects, but further research is necessary to confirm this and elucidate the mechanisms involved.

Q5: Are there analytical methods available for quantifying this compound?

A5: Yes, researchers have utilized liquid chromatography coupled with mass spectrometry (LC/MS) for the analysis of this compound in plant extracts. [] This method allows for sensitive and specific detection and quantification of the compound.

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